Flavokawain 1i
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Overview
Description
Flavokawain 1i is a derivative of chalcones, specifically related to flavokawain A, flavokawain B, and flavokawain C. These compounds are naturally occurring chalcones isolated from the kava plant (Piper methysticum). This compound has shown promising anticancer and antiviral activities .
Preparation Methods
Flavokawain 1i can be synthesized through various chemical routes. One common method involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with an aromatic ketone in the presence of a base. The reaction conditions typically include the use of ethanol as a solvent and sodium hydroxide as a catalyst . Industrial production methods may involve high-throughput analysis and extraction from kava roots, chips, and powders .
Chemical Reactions Analysis
Flavokawain 1i undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Flavokawain 1i has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study chalcone derivatives and their reactivity.
Biology: this compound is studied for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: The compound has shown potential as an anticancer agent, particularly in the treatment of gefitinib-resistant non-small cell lung cancer (NSCLC) cells.
Mechanism of Action
Flavokawain 1i exerts its effects primarily through the inhibition of heat shock protein 90 (Hsp90). This inhibition leads to a decrease in the levels of Hsp90 client proteins, including epidermal growth factor receptor (EGFR), c-Met, HER2, Akt, and cyclin-dependent kinase 4 (Cdk4). The compound also increases the levels of heat shock protein 70 (Hsp70), which is a marker of Hsp90 inhibition . These molecular targets and pathways are crucial in regulating cell proliferation and survival, making this compound a potent anticancer agent .
Comparison with Similar Compounds
Flavokawain 1i is closely related to other flavokawains, such as flavokawain A, flavokawain B, and flavokawain C. These compounds share a similar chalcone backbone but differ in their side chains and specific bioactivities . For instance:
Flavokawain A: Known for its apoptotic effects in bladder cancer cells and its ability to induce cell cycle arrest.
Flavokawain B: Exhibits strong anti-inflammatory and antinociceptive properties.
Flavokawain C: Less studied but also shows potential anticancer activities.
This compound stands out due to its specific inhibition of Hsp90 and its effectiveness against gefitinib-resistant NSCLC cells .
Properties
Molecular Formula |
C21H18O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C21H18O4/c1-24-16-12-19(23)21(20(13-16)25-2)18(22)11-10-15-8-5-7-14-6-3-4-9-17(14)15/h3-13,23H,1-2H3/b11-10+ |
InChI Key |
VRBQMXBABFUWOQ-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC3=CC=CC=C32)O |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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